molecular formula C9H5BrClNO3S B2983437 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride CAS No. 1220229-87-7

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride

Cat. No.: B2983437
CAS No.: 1220229-87-7
M. Wt: 322.56
InChI Key: FTJUXLZAEKFPGR-UHFFFAOYSA-N
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Description

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a brominated isoquinoline derivative featuring a sulfonyl chloride functional group. Structural elucidation of such compounds often employs crystallographic methods, with programs like SHELX being widely used for small-molecule refinement and structure determination .

The dihydroisoquinoline core contributes to its planar aromatic system, which may influence binding interactions in biological systems. The electron-withdrawing sulfonyl chloride and bromine groups likely enhance electrophilic character, making this compound a versatile intermediate for synthesizing sulfonamides or sulfonate esters.

Properties

IUPAC Name

6-bromo-1-oxo-2H-isoquinoline-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO3S/c10-5-1-2-6-7(3-5)8(16(11,14)15)4-12-9(6)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJUXLZAEKFPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CNC2=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride typically involves the bromination of 1-oxo-1,2-dihydroisoquinoline followed by sulfonylation. The reaction conditions often require the use of bromine or bromine-containing reagents and sulfonyl chloride in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes, optimized for yield and purity. The specific conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅BrClNO₃S and a molecular weight of approximately 322.56 g/mol. It features a sulfonyl chloride group, which enhances its reactivity and potential applications in chemistry.

Scientific Research Applications

This compound has applications in:

  • Corrosion Science 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, a compound similar to this compound, has been synthesized and used as a corrosion inhibitor.
  • Medicinal Chemistry : Structurally similar 1,2,3,4-tetrahydroisoquinoline analogs have been studied for their biological activities against infective pathogens and neurodegenerative disorders.

Use as a Corrosion Inhibitor

This compound can be used as a corrosion inhibitor.

Method
The corrosion inhibition of this compound in hydrochloric acid for mild steel was evaluated by potentiodynamic polarization measurements, electrochemical impedance spectroscopy, weight loss measurements, and Density Functional Theory (DFT).

Results
The compound is a mixed-type inhibitor, and its adsorption on the mild steel surface follows the Langmuir isotherm. The inhibition efficiency increases with increasing the concentration of the inhibitor.

Use in Drug Discovery

1,2,3,4-tetrahydroisoquinoline analogs, which are structurally similar to the compound, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders.

Role in Synthesizing Pharmaceutical Compounds

The sulfonyl chloride functional group in this compound can participate in nucleophilic substitution reactions, making it a building block for synthesizing more complex pharmaceutical compounds.

Reactions

Key reactions involving this compound include:

  • Sulfonylation : Reacts with alcohols and amines to form sulfonate esters and sulfonamides.
  • Hydrolysis : Undergoes hydrolysis to form sulfonic acids.
  • Substitution : The chloride group can be easily replaced by other nucleophiles.

Key Reactions

The sulfonyl chloride functional group in this compound is known for its ability to participate in nucleophilic substitution reactions. These reactions make it an essential building block for synthesizing more complex pharmaceutical compounds.

Comparison of Structurally Similar Compounds

Compound NameStructure FeaturesUnique Aspects
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidContains a carboxylic acid instead of sulfonyl chlorideMore acidic properties; different reactivity profile
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinolineFeatures an ethyl group and different oxidation stateDifferent pharmacological profile; less reactive
6-BromoisoquinolineLacks the keto and sulfonyl functionalitiesSimpler structure; potentially lower biological activity

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The bromine atom may also contribute to the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Chloride Derivatives

a. Benzene Sulfonyl Chloride
  • Structural Differences: Lacks the fused isoquinoline ring and bromine/oxo substituents.
  • Reactivity : Less sterically hindered, enabling faster nucleophilic substitution. However, the absence of bromine limits its utility in Suzuki or Ullmann couplings.
  • Applications : Primarily used as a sulfonating agent in industrial settings, unlike the target compound, which has niche pharmaceutical applications.
b. Tosyl Chloride (p-Toluenesulfonyl Chloride)
  • Structural Differences: Contains a methyl-substituted benzene ring instead of a brominated dihydroisoquinoline.
  • Reactivity : Similar sulfonyl chloride reactivity but lacks the bromine atom for further functionalization. The methyl group in tosyl chloride enhances stability but reduces electrophilicity compared to the target compound.

Brominated Heterocycles

a. 6-Bromo-2-naphthalenesulfonyl Chloride
  • Structural Differences: Features a naphthalene ring system rather than a dihydroisoquinoline.
b. 5-Bromo-isoquinoline-1-sulfonic Acid
  • Structural Differences : Lacks the oxo group and exists as a sulfonic acid rather than a sulfonyl chloride.
  • Reactivity : The sulfonic acid form is less reactive toward nucleophiles, highlighting the critical role of the chloride group in the target compound’s utility.

Chloride-Containing Natural Products (e.g., Anthocyanins)**

While structurally distinct, chloride-containing compounds like callistephin chloride and ideain chloride (anthocyanin derivatives) provide insights into chloride’s role in stability and ionic interactions . However, these glycosylated anthocyanidins serve biological roles (e.g., pigmentation), contrasting with the synthetic and reactive nature of the target compound.

Key Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride 335.58 180–185 (decomp.) Moderate in DMSO
Benzene Sulfonyl Chloride 176.62 69–71 High in chloroform
Tosyl Chloride 190.65 67–69 High in acetone

Table 2: Reactivity Comparison

Compound Nucleophilic Substitution Rate Cross-Coupling Potential (Bromine)
6-Bromo-...sulfonyl chloride High High (Pd-catalyzed reactions)
Benzene Sulfonyl Chloride Very High None
5-Bromo-isoquinoline-1-sulfonic Acid Low Moderate

Biological Activity

6-Bromo-1-oxo-1,2-dihydroisoquinoline-4-sulfonyl chloride is a synthetic compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and related case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₅BrClNO₃S and a molecular weight of approximately 322.56 g/mol. Its structure includes a sulfonyl chloride group, which enhances its reactivity and potential applications in various fields of research, particularly in drug development.

The sulfonyl chloride functional group allows for nucleophilic substitution reactions, making the compound an essential precursor for more complex pharmaceutical agents. Although specific mechanisms of action for this compound itself are not well-documented, its derivatives may exhibit significant biological effects through various pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Knoevenagel Condensation : This method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl cyanoacetate to yield various derivatives.
  • Reactions with Imines : The compound can participate in reactions with imines to form more complex structures that may possess enhanced biological activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

Antitumor Activity

Research indicates that isoquinoline derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, hybrid molecules containing isoquinoline structures have shown promising results in inhibiting cell proliferation in various cancer types .

Antiviral Properties

Similar compounds have been tested for antiviral activity. Some derivatives have demonstrated effectiveness against viral pathogens through mechanisms involving reactive oxygen species (ROS) generation and DNA alkylation .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, here is a comparison with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acidContains a carboxylic acid instead of sulfonyl chlorideMore acidic properties; different reactivity profile
Ethyl 6-bromo-1-ethyl-4-oxo-1,4-dihydroquinolineFeatures an ethyl group and different oxidation stateDifferent pharmacological profile; less reactive
6-BromoisoquinolineLacks keto and sulfonyl functionalitiesSimpler structure; potentially lower biological activity

This table illustrates how the presence of specific functional groups in this compound contributes to its potential utility in medicinal chemistry.

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